molecular formula C22H21ClN4O2S B2529605 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 2034314-53-7

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No. B2529605
CAS RN: 2034314-53-7
M. Wt: 440.95
InChI Key: LLCZULLTMDBUFZ-UHFFFAOYSA-N
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Description

The compound "2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one" is a derivative of quinazolinone and oxadiazole, which are both known for their extensive biological activities. Quinazolinones are a class of compounds that have been studied for their potential therapeutic applications, including anticancer properties. Similarly, oxadiazoles are recognized for their biological activities and have been incorporated into various pharmacologically relevant molecules .

Synthesis Analysis

The synthesis of quinazolinone-oxadiazole derivatives involves a multi-step reaction procedure. Initially, 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride to yield intermediate compounds. These intermediates are then treated with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate to give the final coupled derivatives . This synthetic route highlights the importance of careful selection of reagents and conditions to achieve the desired conjugation between the quinazolinone and oxadiazole moieties.

Molecular Structure Analysis

The molecular structure of related chlorophenyl quinazolinone derivatives has been elucidated using single crystal X-ray diffraction (XRD). These compounds exhibit a variety of weak interactions, including halogen-mediated interactions and non-classical hydrogen bonds, which contribute to the stability of their crystal structures. The presence of chiral centers in these molecules leads to chiral self-discrimination or self-recognition in the crystal packing, which is an important consideration in the design of enantiomerically pure compounds .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone and oxadiazole derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the amine group in aminothiazolyl-quinoline derivatives can react with aromatic aldehydes to form Schiff bases, which can then undergo further transformations to yield a range of heterocyclic compounds with potential antimicrobial activities . These reactions underscore the versatility of quinazolinone and oxadiazole derivatives as building blocks for synthesizing diverse bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone-oxadiazole derivatives are characterized using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular composition, functional groups, and structural features of the synthesized compounds. The antimicrobial and cytotoxic activities of these compounds are evaluated using assays such as the MTT assay, which measures cell viability and can indicate the potential therapeutic efficacy of the compounds .

Scientific Research Applications

Synthesis and Antimicrobial Properties

The compound of interest, as part of the quinazolinone family, has been explored for its potential in synthesizing new chemicals with significant biological activities. Specifically, quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesis involves various chemical transformations, indicating the versatility of quinazolinone as a core structure for developing potential antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antitumor and Anti-inflammatory Activities

Another aspect of research focuses on the evaluation of quinazolinone derivatives for their antitumor and anti-inflammatory properties. Certain derivatives have been synthesized and assessed for their potential in inhibiting tumor growth and reducing inflammation. This highlights the therapeutic potential of quinazolinone derivatives beyond antimicrobial activity, suggesting a broader scope for pharmaceutical application (Farag et al., 2012).

Thermodynamic and Physicochemical Studies

The compound also finds application in the study of its physicochemical and thermodynamic properties. Research has been conducted to understand how quinazolinone derivatives interact with different solvents, impacting their density, viscosity, and ultrasonic velocity. These studies provide insights into the solute-solvent interactions and the molecular dynamics of these compounds, which are crucial for their application in various fields, including material science and drug formulation (Godhani, Dobariya, Sanghani, & Mehta, 2017).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-14(2)11-12-27-21(28)17-5-3-4-6-18(17)24-22(27)30-13-19-25-20(26-29-19)15-7-9-16(23)10-8-15/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCZULLTMDBUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

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